2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide
説明
This compound features a pyrido[2,3-d]pyrimidine core fused with a partially hydrogenated bicyclic system (4a,5,6,7,8,8a-hexahydro), substituted at position 3 with a 2-chlorophenylmethyl group and at position 1 with an acetamide moiety linked to a 2-ethoxyphenyl ring. The 2,4-dioxo groups contribute to its electron-deficient aromatic system, which may enhance binding to biological targets through hydrogen bonding or π-π interactions.
特性
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O4/c1-2-33-20-12-6-5-11-19(20)27-21(30)15-28-22-17(9-7-13-26-22)23(31)29(24(28)32)14-16-8-3-4-10-18(16)25/h3-6,8,10-12,17,22,26H,2,7,9,13-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWQTGYGIVUFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3C(CCCN3)C(=O)N(C2=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidin ring system and the subsequent introduction of the chlorophenyl and ethoxyphenylacetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ethoxyphenylacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学的研究の応用
2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.
類似化合物との比較
生物活性
The compound 2-[3-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]-N-(2-ethoxyphenyl)acetamide (CAS Number: 896372-07-9) is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity based on recent studies and available data.
- Molecular Formula : C₁₈H₂₂ClN₃O₃
- Molecular Weight : 363.8 g/mol
- Structure : The compound features a complex hexahydropyrido-pyrimidine structure with multiple functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Anticancer Activity : By inhibiting specific pathways involved in cell proliferation and survival.
- Antimicrobial Properties : Demonstrated efficacy against a range of bacterial and fungal strains.
Anticancer Activity
Recent research has indicated that derivatives similar to this compound possess significant cytotoxic effects against various cancer cell lines. For example, compounds in the same class have shown low micromolar IC₅₀ values against human HeLa cells and murine L1210 leukemia cells.
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 5c | L1210 | 2.4 |
| 5b | HeLa | 11 |
| 4b | CEM | 148 |
These findings suggest that the compound may act similarly to established chemotherapeutics like melphalan .
Antimicrobial Activity
The compound has also been screened for its antimicrobial properties. While specific IC₅₀ values are not universally reported for this compound, related derivatives have shown moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies
-
Cytotoxicity Screening :
A study evaluated several derivatives of pyrido-pyrimidines for their cytotoxic effects. The most potent derivative (similar in structure to our compound) exhibited an IC₅₀ of approximately 2.4 μM against L1210 cells, indicating strong anticancer potential. -
Antiviral Activity :
Some derivatives have shown promising antiviral activity against HEL cell cultures with IC₅₀ values ranging from 11 to 20 μM. This suggests potential for further development as antiviral agents.
Q & A
Q. Characterization :
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., ¹H and ¹³C NMR for proton/carbon environments) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) .
- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N, and S percentages .
Basic: How do solubility and formulation challenges impact experimental design?
The compound’s moderate solubility in DMSO and ethanol (Table 1) necessitates solvent optimization for biological assays .
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO, ethanol |
| Stability in PBS | pH 7.4 (neutral) |
Q. Methodological considerations :
- Use DMSO stock solutions (≤10% v/v) to avoid cytotoxicity in cell-based assays .
- For in vivo studies, employ surfactants (e.g., Tween-80) or lipid-based carriers to enhance bioavailability .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
SAR analysis focuses on:
- Core modifications : Replacing the pyrido[2,3-d]pyrimidine core with thieno[3,2-d]pyrimidine alters enzyme binding affinity .
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl) at the 2-chlorophenyl position enhances target selectivity .
- Functional group swaps : Ethoxy vs. methoxy groups on the phenylacetamide moiety influence pharmacokinetic profiles .
Q. Experimental workflow :
Synthesize analogs with systematic structural variations.
Test in vitro activity against target enzymes (e.g., kinases) .
Corrogate activity data with molecular docking simulations .
Advanced: How should researchers resolve contradictions in reactivity or bioactivity data?
Discrepancies in solubility or enzyme inhibition may arise from:
- Impurity artifacts : Use HPLC (≥95% purity threshold) to eliminate confounding effects .
- Assay conditions : Standardize buffer pH and temperature (e.g., 37°C for kinase assays) .
- Crystallographic validation : Resolve structural ambiguities via X-ray diffraction (e.g., bond angles in the pyrimidine ring) .
Advanced: What methodologies elucidate pharmacokinetic (PK) and pharmacodynamic (PD) profiles?
- In vitro PK :
- In vivo PD :
- Dose-response studies in rodent models to establish efficacy thresholds .
Advanced: How does crystallography enhance understanding of molecular interactions?
Single-crystal X-ray diffraction reveals:
Q. Key parameters :
- Space group: Monoclinic (e.g., P21/c) .
- Unit cell dimensions: a = 18.220 Å, b = 8.118 Å, c = 19.628 Å .
Basic: What stability considerations are critical for long-term storage?
- Degradation pathways : Hydrolysis of the pyrimidine-2,4-dione core in aqueous media .
- Storage recommendations :
- Lyophilized form at -20°C (stable for ≥6 months).
- Avoid repeated freeze-thaw cycles in solution .
Advanced: How do in vitro and in vivo results diverge, and how can this be addressed?
Q. Common discrepancies :
- Poor oral bioavailability due to first-pass metabolism .
- Off-target effects in complex physiological environments .
Q. Mitigation strategies :
- Prodrug design : Mask polar groups (e.g., esterify acetamide) to enhance absorption .
- Toxicogenomics : Screen for hepatotoxicity markers (e.g., ALT/AST levels) in rodent models .
Advanced: How can molecular docking guide target identification?
- Protocol :
Advanced: What is the impact of counterion selection on physicochemical properties?
Counterions (e.g., HCl vs. sodium salts) influence:
- Solubility : Sodium salts improve aqueous solubility but may reduce membrane permeability .
- Crystallinity : Hydrochloride salts often yield stable, high-purity crystals .
Q. Testing framework :
- Compare dissolution rates and thermal stability (DSC/TGA) of salt forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
